N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a central 4-phenylthiazole scaffold substituted at position 2 with a thioether-linked 2-amino-2-oxoethyl group and at position 5 with a benzo[d][1,3]dioxole-5-carboxamide moiety. The benzo[d][1,3]dioxole (methylenedioxybenzene) group introduces lipophilicity, which may influence membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S2/c20-15(23)9-27-19-21-16(11-4-2-1-3-5-11)18(28-19)22-17(24)12-6-7-13-14(8-12)26-10-25-13/h1-8H,9-10H2,(H2,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXJIYQIKGCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(N=C(S3)SCC(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural features, we can hypothesize that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for toxicity.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details about how these factors influence this compound’s action are currently unknown.
Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thiazole class, which is known for a diverse range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.
Structural Characteristics
The compound's structure consists of a thiazole ring, an amide functional group, and a benzo[d][1,3]dioxole moiety. This configuration is pivotal in influencing its biological interactions.
| Component | Description |
|---|---|
| Thiazole Ring | Known for antimicrobial and anticancer properties |
| Amide Group | Enhances solubility and bioavailability |
| Benzo[d][1,3]dioxole | Contributes to potential anti-inflammatory effects |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains. In vitro studies revealed that the compound could inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induces apoptosis |
| SK-Hep-1 (Liver) | 15.0 | Cytotoxicity observed |
| NUGC-3 (Gastric) | 10.0 | Significant growth inhibition |
The biological activity of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole is attributed to its ability to interact with specific biological targets. The thiazole moiety may facilitate binding to enzymes or receptors involved in disease processes.
Case Studies
- Study on Anticancer Effects : A study conducted on the MDA-MB-231 breast cancer cell line demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 12.5 µM. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited potent inhibitory effects with minimum inhibitory concentrations (MICs) of 5 µg/mL for Staphylococcus aureus and 8 µg/mL for Escherichia coli.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b)
- Key Differences :
- Position 5 of the thiazole is substituted with a benzoyl group instead of benzo[d][1,3]dioxole carboxamide.
- The thioether linkage in the target compound is replaced by an acetamide group.
- Implications :
2.1.2 Compound 85: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Key Differences :
- A cyclopropane ring bridges the benzo[d][1,3]dioxole and carboxamide groups.
- The thiazole’s position 4 is substituted with a 4-hydroxyphenyl group, and position 5 has a trifluoromethoxybenzoyl group.
- The trifluoromethoxy group enhances electron-withdrawing properties, which may improve receptor affinity but reduce solubility .
2.1.3 Compound 12 Series (12c–12h)
- Key Differences :
- Replaces the thiazole core with a benzoxazole ring.
- Features thioacetamide linkages instead of thioether or amide groups.
- Implications :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Metabolic Stability Predictions
Q & A
Q. What are the optimized synthetic routes for this compound, and what analytical techniques ensure purity?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Condensation of benzo[d][1,3]dioxole derivatives with thiadiazole intermediates using coupling agents like EDCI.
- Step 2: Microwave-assisted synthesis to enhance reaction rates (yields ~85%) or ultrasound methods for improved efficiency .
- Key reagents: Thiosemicarbazide, triethylamine, and glacial acetic acid. Analytical techniques:
- TLC/HPLC for reaction monitoring .
- NMR (1H/13C) and HRMS for structural confirmation .
| Method | Advantages | Limitations | Reference |
|---|---|---|---|
| Microwave-assisted | Faster reaction, higher yields | Requires specialized equipment | |
| Ultrasound-assisted | Energy-efficient, scalable | Limited solvent compatibility |
Q. How is the molecular structure characterized, and what functional groups dictate reactivity?
The compound features:
- Thiazole-thioether backbone with a benzodioxole-carboxamide moiety.
- Key functional groups: Thioether (–S–), carboxamide (–CONH2), and phenyl rings. Characterization workflow:
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- IR spectroscopy to confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Q. What preliminary biological activities have been reported?
Thiazole derivatives exhibit antimicrobial and anticancer properties. Initial screening should include:
- In vitro assays:
- MTT assay for cytotoxicity (e.g., IC₅₀ values against HeLa cells) .
- Agar diffusion for antimicrobial activity (e.g., E. coli, S. aureus) .
- Dose-response curves to establish potency .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
Discrepancies may arise from poor bioavailability or metabolic instability . Methodological solutions:
- Pharmacokinetic studies: Measure plasma half-life using LC-MS/MS .
- Metabolite profiling: Identify degradation products via HRMS/MS .
- Formulation optimization: Use liposomal encapsulation to enhance solubility .
Q. What strategies validate the compound’s mechanism of action against enzymatic targets?
- Enzyme inhibition assays:
Q. How do structural modifications impact bioactivity and selectivity?
Case study: Replacing the phenyl ring with a fluorophenyl group increases hydrophobicity and target affinity.
- Synthetic approach:
- Use Suzuki coupling to introduce fluorophenyl groups .
- Activity comparison:
- Fluorinated analogs show 2–3× higher antimicrobial potency .
Q. What experimental designs address stability challenges during storage and administration?
- Accelerated stability studies:
- Expose the compound to pH gradients (2–9) and elevated temperatures (40–60°C) .
- Monitor degradation via HPLC-UV at 254 nm .
- Lyophilization: Improves shelf-life by reducing hydrolysis .
Data Analysis & Comparative Studies
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Hypothesis: Cell-specific uptake or efflux pump activity (e.g., P-glycoprotein).
- Validation steps:
Measure intracellular concentration via LC-MS .
Inhibit efflux pumps with verapamil and reassess IC₅₀ .
Q. What computational tools predict binding affinity and toxicity profiles?
Q. How do solvent choices in synthesis affect crystallinity and bioactivity?
- Polar solvents (DMF, DMSO): Yield amorphous products with higher solubility.
- Non-polar solvents (hexane): Produce crystalline forms with improved stability.
Impact on activity: Crystalline forms may exhibit delayed release kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
